molecular formula C16H13N3O3 B11617931 (Z)-1-methyl-5-((E)-2-(quinolin-2(1H)-ylidene)ethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(Z)-1-methyl-5-((E)-2-(quinolin-2(1H)-ylidene)ethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11617931
M. Wt: 295.29 g/mol
InChI Key: KHMNADSZAJJNAG-CMDGGOBGSA-N
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Description

(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a quinoline moiety and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-dihydroquinoline with an appropriate aldehyde, followed by cyclization with a diazinane derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a quinoline moiety with a diazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

6-hydroxy-1-methyl-5-[(E)-2-quinolin-2-ylethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H13N3O3/c1-19-15(21)12(14(20)18-16(19)22)9-8-11-7-6-10-4-2-3-5-13(10)17-11/h2-9,21H,1H3,(H,18,20,22)/b9-8+

InChI Key

KHMNADSZAJJNAG-CMDGGOBGSA-N

Isomeric SMILES

CN1C(=C(C(=O)NC1=O)/C=C/C2=NC3=CC=CC=C3C=C2)O

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C=CC2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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